molecular formula C17H21N5O2 B6028308 N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide

N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide

Katalognummer B6028308
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: LNVVHCLHPCAZPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide, also known as EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. EPPTB is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide acts as a competitive inhibitor of CK2 by binding to the active site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2 activity, this compound can modulate the phosphorylation status of these substrates, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, with little or no effect on other kinases. Inhibition of CK2 activity by this compound has been shown to decrease cell proliferation and increase apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the phosphorylation of tau protein in neuronal cells, which is a hallmark of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide has several advantages for lab experiments, including its selectivity for CK2 and its relatively simple synthesis method. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide, including the development of more potent and selective inhibitors of CK2, the investigation of this compound's effectiveness in vivo, and the exploration of its potential applications in other diseases and cellular processes. Additionally, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of new therapies for cancer and neurodegenerative diseases.

Synthesemethoden

The synthesis of N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide involves the reaction of N, N-diethyl-1,2-dicarboxylic acid anhydride with 3-(1H-pyrazol-1-yl)aniline in the presence of triethylamine. The resulting product is then treated with N-ethyl-1,2-diaminopropane to yield this compound. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.

Wissenschaftliche Forschungsanwendungen

N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. This compound has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, where CK2 is involved in the phosphorylation of tau protein.

Eigenschaften

IUPAC Name

1-N-ethyl-2-N-(3-pyrazol-1-ylphenyl)pyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-18-17(24)21-10-4-8-15(21)16(23)20-13-6-3-7-14(12-13)22-11-5-9-19-22/h3,5-7,9,11-12,15H,2,4,8,10H2,1H3,(H,18,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVVHCLHPCAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.